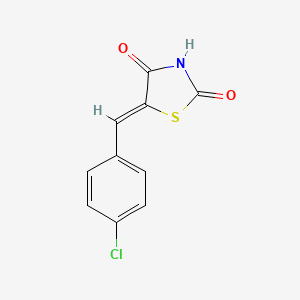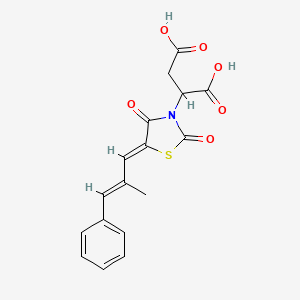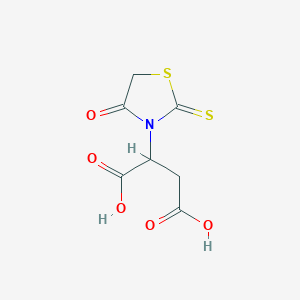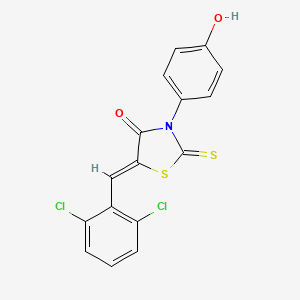
(Z)-5-(4-氯苯亚甲基)噻唑烷二酮-2,4-二酮
描述
(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, characterized by a sulfur-containing pentacyclic structure. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as an antidiabetic, anti-inflammatory, and antioxidant agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted aromatic derivatives, depending on the substituent introduced.
作用机制
The mechanism of action of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to its ability to activate peroxisome proliferator-activated receptors (PPARs), which regulate glucose and lipid metabolism. Its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar antidiabetic properties but withdrawn due to hepatotoxicity.
Uniqueness
(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione stands out due to its unique substitution pattern on the aromatic ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .
属性
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTGINRZTJUWBT-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24138-83-8 | |
| Record name | NSC31152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate](/img/structure/B7729415.png)
![ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE](/img/structure/B7729420.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7729430.png)
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B7729445.png)
![4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B7729454.png)
![(5Z)-4-(4-ethoxyanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-2-one](/img/structure/B7729469.png)
![5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B7729483.png)


![6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B7729511.png)
![2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B7729516.png)
![5-(diethylammonio)-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenolate](/img/structure/B7729520.png)
![4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL](/img/structure/B7729527.png)
